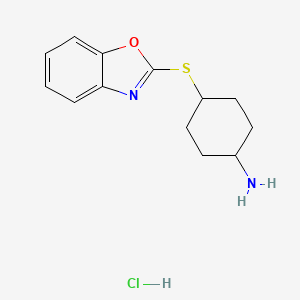
4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
Vue d'ensemble
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2OS and its molecular weight is 284.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoxazole moiety linked to a cyclohexanamine structure. Its molecular formula is , and it has a molecular weight of approximately 196.28 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.
Research indicates that compounds containing benzoxazole derivatives often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Benzoxazole derivatives can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Interaction with Receptors : These compounds may act as ligands for various receptors, modulating signaling pathways involved in disease progression.
- Membrane Disruption : Some studies suggest that benzoxazoles can disrupt cellular membranes, leading to cell death in pathogenic organisms.
Antimicrobial Activity
A significant area of research focuses on the antimicrobial properties of this compound. Studies have shown that this compound exhibits fungicidal activity against various strains of Candida, including Candida albicans.
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 16 | 100 |
The mechanism involves interference with ergosterol synthesis and membrane integrity, which are critical for fungal survival .
Anticancer Activity
Research has also explored the potential anticancer effects of this compound. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Study on Antifungal Efficacy
A study published in 2021 evaluated the antifungal efficacy of various benzoxazole derivatives against Candida strains. The compound was compared with standard antifungals and demonstrated comparable efficacy with a minimum inhibitory concentration (MIC) of 16 µg/mL against resistant strains .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of benzoxazole derivatives on mammalian cell lines. The results indicated that while exhibiting antifungal activity, these compounds showed low toxicity towards human cells, suggesting a favorable therapeutic index .
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXYKDLIMUIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















